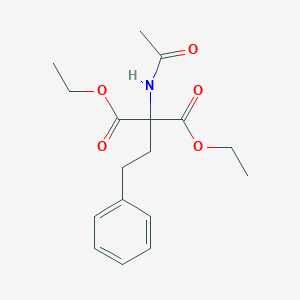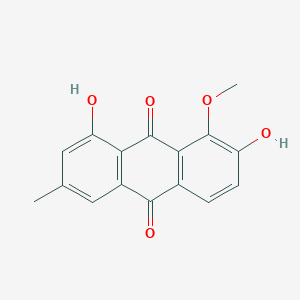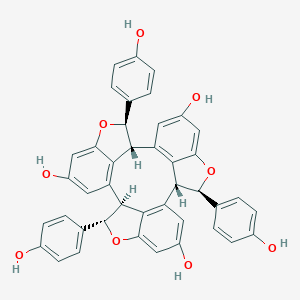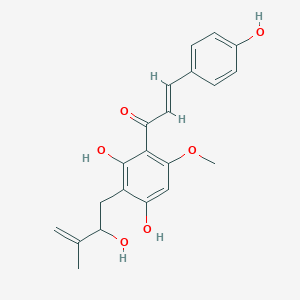
Xanthohumol D
Overview
Description
Synthesis Analysis
The total synthesis of Xanthohumol has been achieved through a six-step process starting from phloracetophenone, yielding a 10% overall yield. This process involves the insertion of a prenyl group onto the aryl ring via a para-Claisen rearrangement, using a Mitsunobu reaction to establish the key prenyl ether precursor. A Claisen-Schmidt condensation constructs the chalcone scaffold, followed by the removal of MOM protecting groups under acidic conditions, optimized to prevent concomitant cyclization to the flavone (Khupse & Erhardt, 2007).
Molecular Structure Analysis
Xanthohumol exhibits a chalcone structure and undergoes isomerization into flavanone under alkaline conditions. Its molecular formula is C21H22O5, containing three active hydrogen atoms, one methoxyl group, one carbonyl group, and two double bonds. Alkaline hydrolysis yields p-oxybenzaldehyde, acetic acid, and methoxy-isoprenylphloroglucinol, showcasing its complex structure and the intricate balance of functional groups contributing to its bioactivity (Verzele et al., 2010).
Chemical Reactions and Properties
Xanthohumol's interaction with lipid membranes, such as those composed of dipalmitoylphosphatidylcholine (DPPC), reveals its ability to alter the physical properties of lipid bilayers. This interaction suggests a complex formation between Xanthohumol and DPPC, indicating a potential mechanism of action through membrane modulation. The analysis of refraction effect and changes in electron density ratio between hydrophobic and hydrophilic zones of lipid at phase transition provides insight into its chemical behavior and interaction with biological systems (Arczewska et al., 2013).
Physical Properties Analysis
Xanthohumol’s physical properties, including its solubility and phase behavior, are crucial for its biological activity and application. Cocrystal formation studies with pharmaceutically acceptable coformers highlight the modification of its physical properties, such as enhanced solubility, which is crucial for its bioavailability and therapeutic potential. These studies emphasize the importance of understanding the physical characteristics of Xanthohumol to optimize its use and application in various fields (Budziak et al., 2019).
Chemical Properties Analysis
The chemical properties of Xanthohumol, including its reactivity and interactions with other molecules, play a significant role in its biological activities. Its ability to inhibit diacylglycerol acyltransferase (DGAT) activity, for instance, indicates its potential impact on lipid metabolism and its application in addressing metabolic disorders. The specificity and mechanisms of these interactions provide valuable insights into the therapeutic potential of Xanthohumol and related compounds (Tabata et al., 1997).
Scientific Research Applications
-
Anti-Aging Research
- Application : Xanthohumol D has been shown to have potent anti-aging properties .
- Methods : The neuroprotective activity of xanthohumol against age-related inflammatory and apoptotic brain damage was analyzed in male senescence-accelerated prone mice .
- Results : The administration of xanthohumol for 30 days, at a concentration of 1 mg/kg/day or 5 mg/kg/day, to older mice modulated the inflammation and apoptosis of aged brains .
-
Diabetes Research
- Application : Xanthohumol D has been shown to have potent anti-diabetic properties .
- Methods : In various studies, xanthohumol was shown to protect renal cells from high glucose, inhibit high glucose-induced oxidative stress, and decrease the levels of serum creatinine, blood urea nitrogen, urea protein, and kidney weight/body weight ratio in diabetic mice .
- Results : Xanthohumol significantly improved cell viability and reduced oxidative stress in diabetic models .
-
Inflammation Research
- Application : Xanthohumol D has been shown to have potent anti-inflammatory properties .
- Methods : Various studies have shown that xanthohumol can decrease serum VEGF-A and inflammatory markers (IL-1β, NO, N-acetylglucosaminidase), and systemic glutathione .
- Results : Xanthohumol consistently decreases inflammation and oxidative stress, allowing neovascularization control and improving wound healing .
-
Microbial Infection Research
- Application : Xanthohumol D has been shown to have potent antimicrobial properties .
- Methods : Xanthohumol has been studied for its effects on a broad spectrum of bacteria .
- Results : Xanthohumol possesses anti-bacterial properties against a broad spectrum of bacteria including Bacteroides fragilis, Clostridum perfringens, Clostridium difficile, Listeria monocytogenes, Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus pyogenes, Salmonella enterica, Escherichia coli, Propionibacterium acnes, and Kocuria .
-
Cancer Research
- Application : Xanthohumol D has been shown to have potent anti-cancer properties .
- Methods : Various studies have shown that xanthohumol can inhibit Akt and NF-κB, which control the maintenance of malignant phenotypes and cancer metastasis .
- Results : Xanthohumol has been suggested to inhibit Akt and NF-κB, which control the maintenance of malignant phenotypes and cancer metastasis .
-
Other Fields
- Application : Xanthohumol D has been shown to have various other applications .
- Methods : Xanthohumol has been used in various fields such as the synthesis of other compounds , obesity research , and pharmacology .
- Results : Xanthohumol has shown promising results in various fields such as the synthesis of other compounds , obesity research , and pharmacology .
-
Neuroprotective Research
- Application : Xanthohumol D has been shown to have potent neuroprotective properties .
- Methods : Xanthohumol significantly increased the freezing time in a fear memory test and the synaptic plasticity and dendritic spine density, and decreased the reactive oxygen species levels in hippocampus slices from diabetic rats .
- Results : Xanthohumol was found as a promising agent for the treatment of diabetic encephalopathy .
-
Chemical Synthesis
- Application : Xanthohumol D has been used in the synthesis of other compounds .
- Methods : A six-step synthesis of xanthohumol and its d3-derivative from easily accessible naringenin is reported. The prenyl side chain was introduced by Mitsunobu reaction followed by the europium-catalyzed Claisen rearrangement and base-mediated opening of chromanone gave access to an α,β-conjugated ketone system .
- Results : Compound 1b was used as an internal standard in stable isotope dilution assays of 1a in two Polish beers .
-
Prostate Cancer Research
- Application : Xanthohumol D has been shown to have potent anti-cancer properties in prostate cancer .
- Methods : BPH-1 cells were more sensitive to growth inhibitory and pro-apoptotic effects of Xn than cancerous PC-3 cells .
- Results : Xanthohumol served as a promising chemopreventive agent in prostate cancer .
Safety And Hazards
Xanthohumol D is considered safe as there is an abundance of data demonstrating its safe use in food and beverages1. However, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye6.
Future Directions
Xanthohumol D has attracted significant attention due to its vast range of biological activities1. It is considered a prospective therapeutic agent, diet supplement, or ingredient of cosmetics1. However, this molecule has undesirable characteristics such as inadequate intake, low aqueous solubility, and a short half-life7.
properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-12(2)17(24)10-15-18(25)11-19(27-3)20(21(15)26)16(23)9-6-13-4-7-14(22)8-5-13/h4-9,11,17,22,24-26H,1,10H2,2-3H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWLGOCXDBSFCM-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317600 | |
| Record name | Xanthohumol D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthohumol D | |
CAS RN |
274675-25-1 | |
| Record name | Xanthohumol D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274675-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthohumol D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xanthohumol D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035003 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



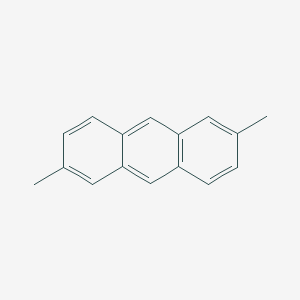
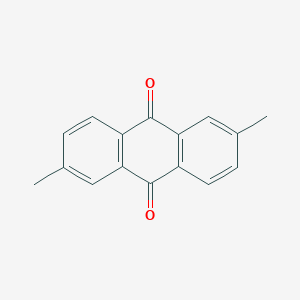
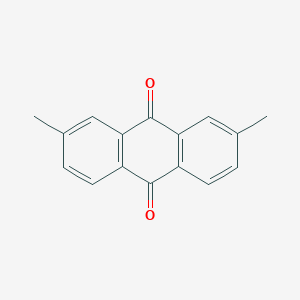
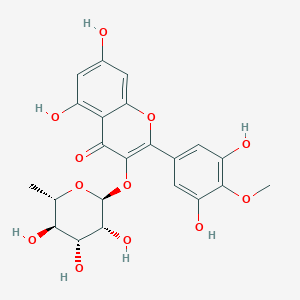
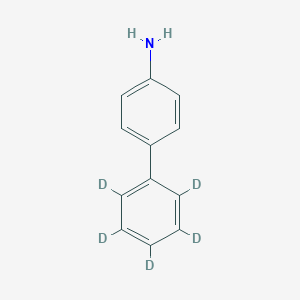
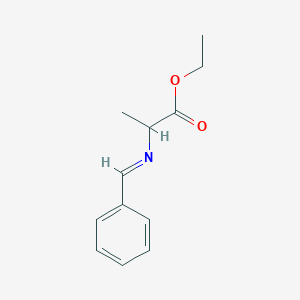
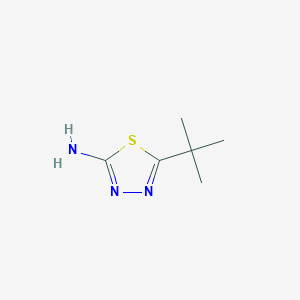
![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)
![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)

